molecular formula C24H27NO6 B12215948 3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one

3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one

Cat. No.: B12215948
M. Wt: 425.5 g/mol
InChI Key: OWXIJAMGKJDDCC-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the chromen-2-one core, along with the dimethoxyphenyl and morpholinyl groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The presence of the morpholinyl group allows for nucleophilic substitution reactions, where the morpholinyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted chromen-2-one derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one is unique due to the presence of the chromen-2-one core and the combination of dimethoxyphenyl and morpholinyl groups. This unique structure contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-morpholin-4-ylethoxy)chromen-2-one

InChI

InChI=1S/C24H27NO6/c1-16-19-6-5-18(30-13-10-25-8-11-29-12-9-25)15-21(19)31-24(26)23(16)17-4-7-20(27-2)22(14-17)28-3/h4-7,14-15H,8-13H2,1-3H3

InChI Key

OWXIJAMGKJDDCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCOCC3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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